

A Comprehensive Technical Guide to the Thermodynamic Properties of 2,2,6-Trimethylheptane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,2,6-Trimethylheptane*

Cat. No.: *B12658229*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of molecular science and therapeutic development, a profound understanding of the fundamental physicochemical properties of organic compounds is paramount. This guide, prepared for the discerning scientific professional, delves into the thermodynamic characteristics of **2,2,6-trimethylheptane** ($C_{10}H_{22}$), a branched alkane of significant interest.^{[1][2][3]} Beyond a mere compilation of data, this document serves as an in-depth exploration of the experimental and computational methodologies employed to elucidate these properties. A robust grasp of the underlying principles of thermodynamics is indispensable for applications ranging from reaction engineering to the nuanced energetics of drug-receptor interactions. This guide is structured to provide not only the essential data but also the scientific rationale behind its acquisition and the context for its application.

The Significance of Thermodynamic Data in Scientific Research and Drug Discovery

While **2,2,6-trimethylheptane** may not be an active pharmaceutical ingredient, the thermodynamic data of alkanes, in general, provide a crucial foundation for several aspects of drug discovery and development. The hydrophobic effect, a primary driving force for drug-receptor binding, is fundamentally a thermodynamic phenomenon. Understanding the

thermodynamics of non-polar molecules like **2,2,6-trimethylheptane** helps in modeling and quantifying the energetic contributions of hydrophobic interactions in the binding pocket of a target protein.[4][5]

Thermodynamic profiling, which includes the measurement of free energy, enthalpy, and entropy of binding, is critical for lead selection and optimization.[5][6][7] The enthalpic and entropic contributions to binding affinity reveal the nature of the forces driving the interaction. For instance, a largely enthalpy-driven binding event might suggest strong hydrogen bonding and van der Waals interactions, whereas an entropy-driven process could be dominated by the hydrophobic effect and desolvation penalties. By studying model compounds like branched alkanes, researchers can refine computational models that predict these contributions, ultimately leading to the design of more potent and selective drug candidates.[4][5][6][7]

Core Thermodynamic Properties of 2,2,6-Trimethylheptane

2,2,6-Trimethylheptane is a branched alkane with the following basic identifiers:

- Formula: C₁₀H₂₂[1][2]
- Molecular Weight: 142.2817 g/mol [1][2]
- CAS Registry Number: 1190-83-6[1][2]
- IUPAC Name: **2,2,6-trimethylheptane**[3]

The thermodynamic properties of a compound dictate its behavior under varying conditions of temperature and pressure. For **2,2,6-trimethylheptane**, a range of critically evaluated data is available, primarily through resources like the National Institute of Standards and Technology (NIST).[1][2][8][9][10][11]

Table 1: Key Thermodynamic Properties of **2,2,6-Trimethylheptane**

Property	Symbol	Value/Range	Phase	Notes and References
Standard Enthalpy of Formation	$\Delta_f H^\circ$	Available	Gas, Liquid	Critically evaluated data available from NIST/TRC.[9]
Standard Molar Entropy	S°	Available	Ideal Gas, Liquid	Data available over a wide temperature range (e.g., 200 K to 1500 K for ideal gas).[9]
Molar Heat Capacity (Constant Pressure)	C_p	Available	Ideal Gas	Data available over a wide temperature range (e.g., 200 K to 1500 K).[9]
Molar Heat Capacity (at Saturation)	C_{sat}	Available	Liquid	Data available over a temperature range of 168.2 K to 580 K.[9]
Enthalpy of Vaporization	$\Delta_{vap} H^\circ$	Available	Liquid to Gas	Data available as a function of temperature from 168.2 K to 593.1 K.[9][10]
Boiling Point (at 1 atm)	T_b	148.4 °C (421.55 K)	Liquid-Vapor	
Critical Temperature	T_c	Available	Liquid-Gas	Critically evaluated data available from NIST/TRC.[9]

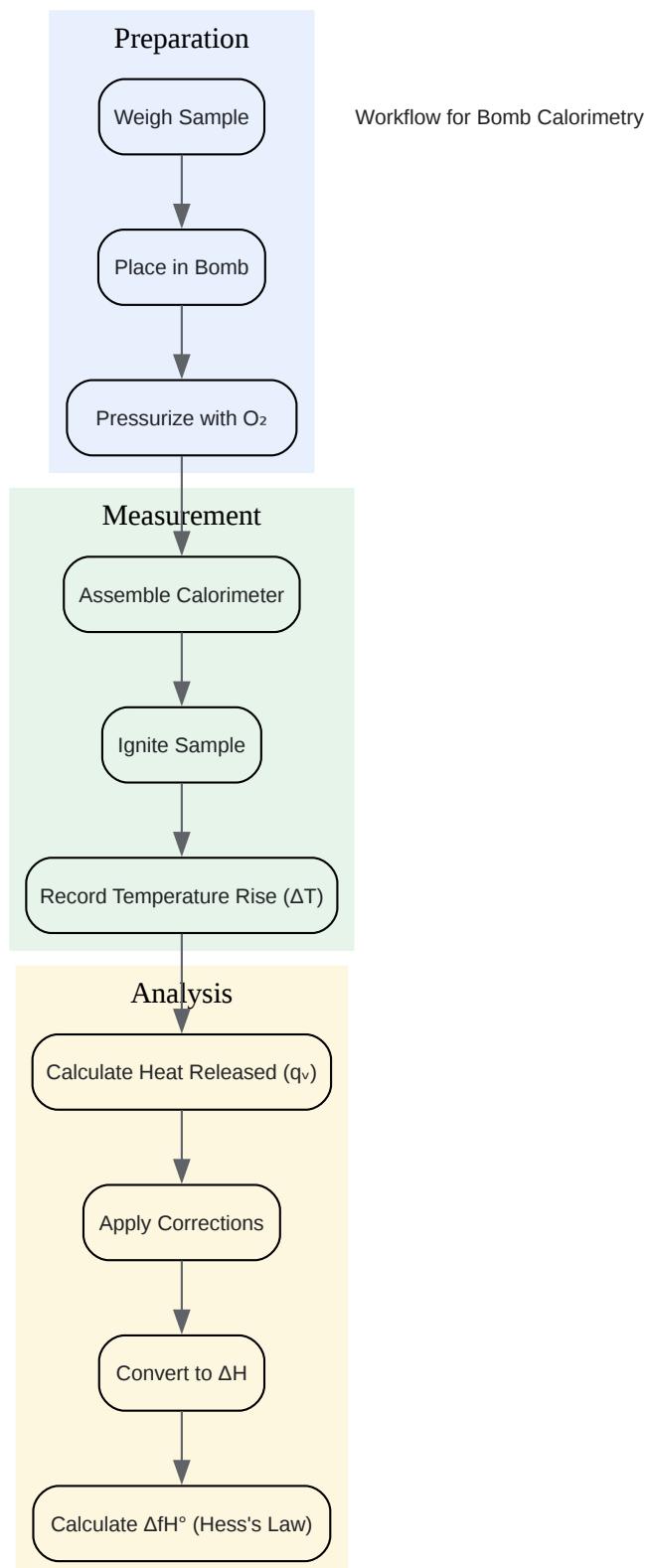
Critical Pressure	Pc	Available	Liquid-Gas	Critically evaluated data available from NIST/TRC. ^[9]
-------------------	----	-----------	------------	---

Note: Access to specific, critically evaluated numerical data from the NIST/TRC Web Thermo Tables (WTT) may require a subscription.^{[8][12][13]}

Experimental Determination of Thermodynamic Properties

The gold standard for thermodynamic data is meticulous experimental measurement. The following sections detail the principles and methodologies behind the determination of key thermodynamic parameters for hydrocarbons like **2,2,6-trimethylheptane**.

Enthalpy of Formation: The Power of Combustion Calorimetry


The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic compounds like alkanes, it is most accurately determined indirectly through the enthalpy of combustion (ΔcH°).

Causality Behind Experimental Choice: Direct measurement of the formation of a complex molecule from its constituent elements in their standard states is often impractical. Combustion reactions, however, are typically rapid, complete, and highly exothermic, making the heat released readily measurable.

Self-Validating System: The use of a bomb calorimeter, a constant-volume device, ensures that all the heat released by the combustion reaction is absorbed by the calorimeter system (the bomb, water, and other components).^{[14][15]} By calibrating the calorimeter with a substance of a known enthalpy of combustion (e.g., benzoic acid), the heat capacity of the entire system can be precisely determined, ensuring the accuracy of subsequent measurements.^[15]

Experimental Protocol: Bomb Calorimetry

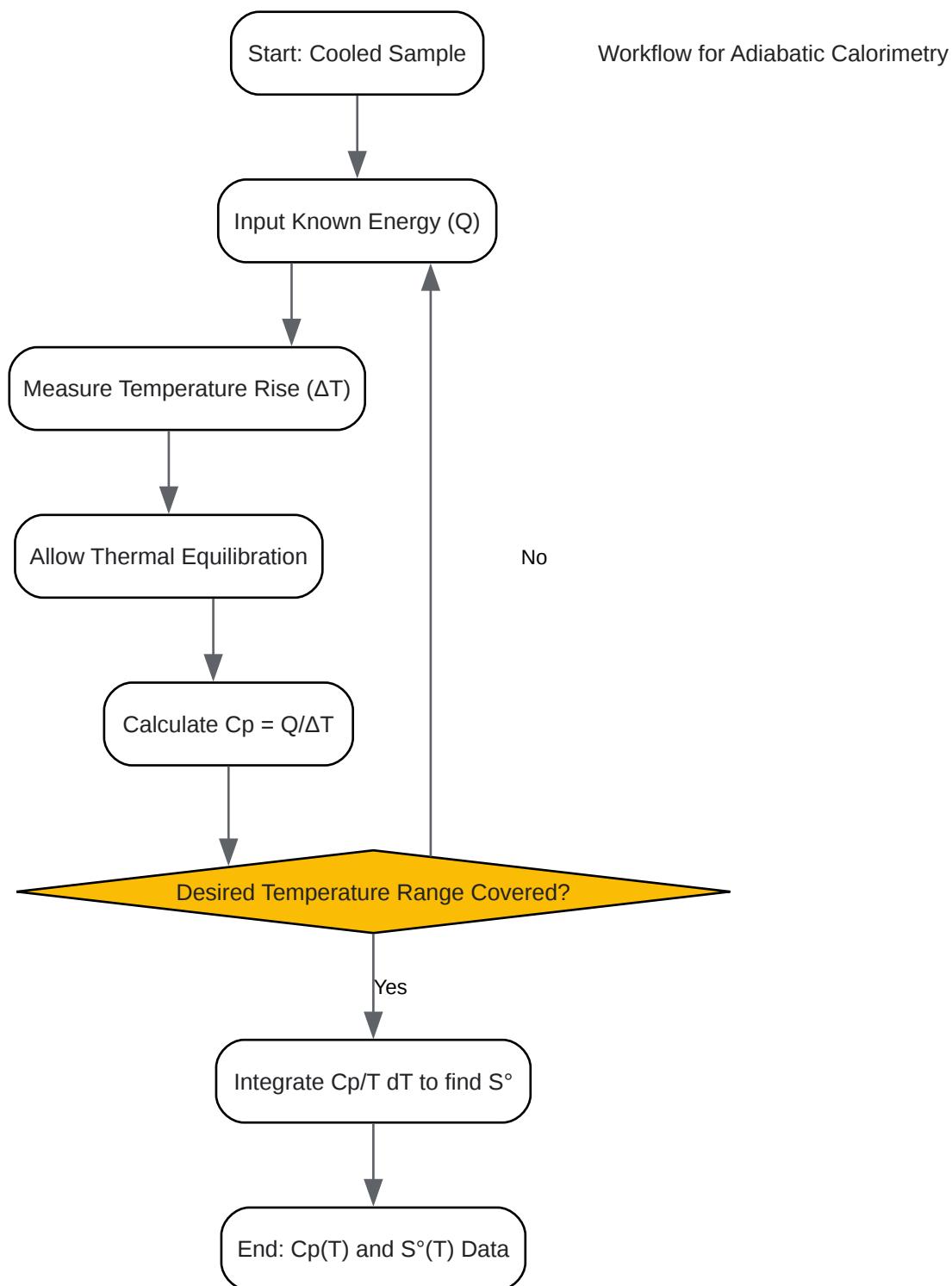
- Sample Preparation: A precisely weighed sample of **2,2,6-trimethylheptane** is placed in a crucible inside the "bomb," a robust, sealed stainless-steel container.
- Pressurization: The bomb is purged and then filled with an excess of pure oxygen to ensure complete combustion.
- Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). Temperature sensors are placed in the water.
- Ignition and Data Acquisition: The sample is ignited electrically, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Data Analysis: The heat released by the combustion (at constant volume, q_V) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter ($C_{\text{calorimeter}}$).
- Corrections: Corrections are made for the ignition energy and the formation of any side products (e.g., nitric acid from residual nitrogen).
- Conversion to Enthalpy: The measured heat at constant volume (ΔU) is converted to the enthalpy change at constant pressure (ΔH) using the relationship $\Delta H = \Delta U + \Delta(pV)$, where the change in the number of moles of gas in the combustion reaction is considered.
- Calculation of $\Delta_f H^\circ$: The standard enthalpy of formation of **2,2,6-trimethylheptane** is then calculated using Hess's Law, from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

[Click to download full resolution via product page](#)

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Heat Capacity and Entropy: The Precision of Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of a substance as a function of temperature.[\[1\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#) From this data, the standard molar entropy (S°) can be calculated.


Causality Behind Experimental Choice: The principle of adiabatic calorimetry is to minimize heat exchange between the calorimeter and its surroundings.[\[1\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) This is achieved by enclosing the sample-containing calorimeter in an "adiabatic shield" whose temperature is continuously adjusted to match that of the calorimeter. By eliminating heat leaks, the measured energy input directly relates to the temperature rise of the sample.

Self-Validating System: The validation of an adiabatic calorimeter lies in its design and operation. The use of multiple temperature sensors and sophisticated control systems for the adiabatic shield ensures that the temperature difference between the calorimeter and its surroundings is negligible. Measurements at varying heating rates can be performed to confirm that the results are independent of the rate of energy input, thus validating the adiabatic condition.[\[16\]](#)

Experimental Protocol: Adiabatic Calorimetry

- **Sample Loading:** A known mass of **2,2,6-trimethylheptane** is sealed in the calorimeter vessel.
- **Cooling:** The calorimeter is cooled to the starting temperature of the experiment (often near absolute zero for entropy determinations).
- **Heating and Measurement:** A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise. The temperature is allowed to equilibrate.
- **Iterative Process:** This process of energy input and temperature measurement is repeated in small increments over the desired temperature range.
- **Data Analysis (Heat Capacity):** The heat capacity (C_p) at each temperature is calculated from the energy input (Q) and the corresponding temperature rise (ΔT): $C_p = Q/\Delta T$.

- Data Analysis (Entropy): The standard molar entropy at a given temperature T is determined by integrating the heat capacity data from 0 K to T , accounting for the entropies of any phase transitions: $S^\circ(T) = \int(C_p/T)dT$.

[Click to download full resolution via product page](#)

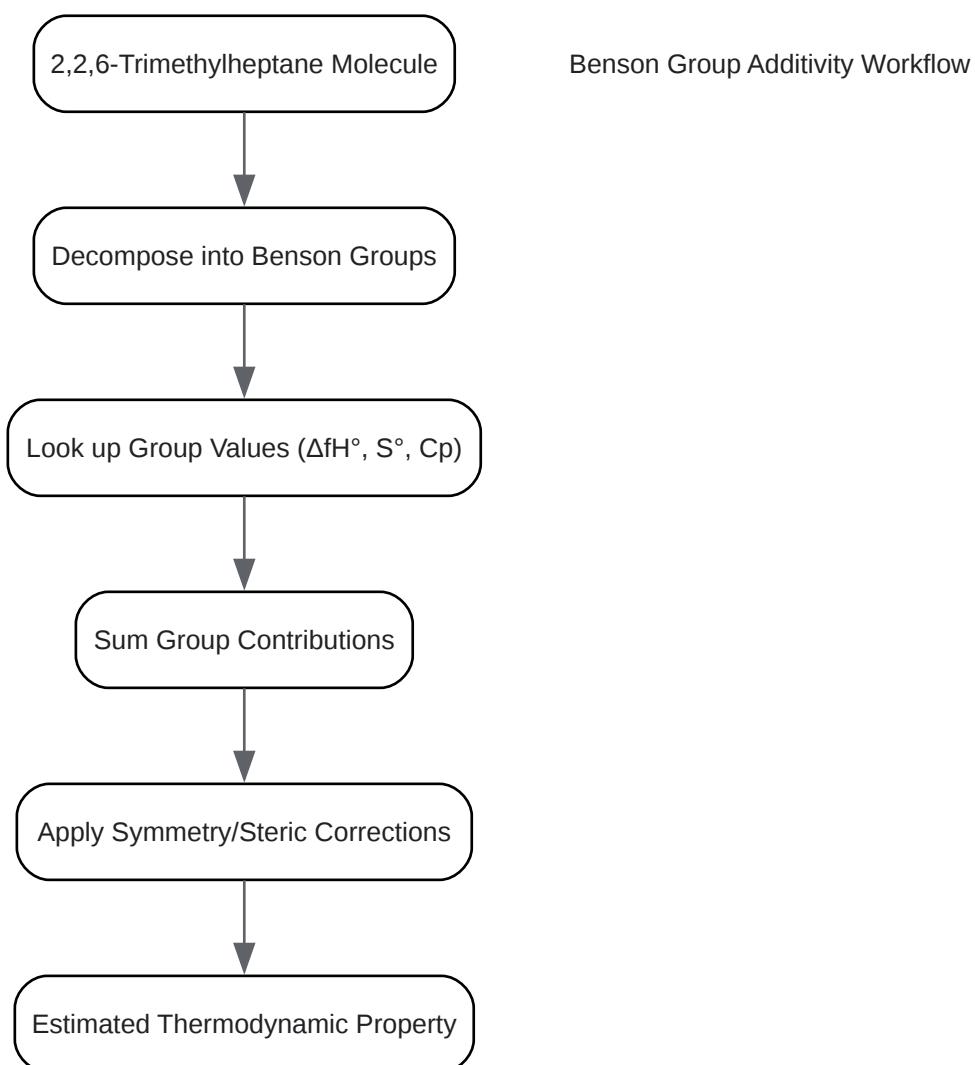
Caption: Workflow for determining heat capacity and entropy via adiabatic calorimetry.

Computational Estimation of Thermodynamic Properties

While experimental methods provide the most accurate data, they can be time-consuming and expensive. Computational chemistry offers powerful tools for estimating thermodynamic properties, particularly for large numbers of molecules or for species that are difficult to study experimentally, such as radicals.[\[20\]](#)

Benson Group Additivity Method

The Benson group additivity method is a well-established empirical technique for estimating the thermodynamic properties of organic molecules in the ideal gas state.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)


Causality Behind Method Choice: This method is based on the principle that the thermodynamic properties of a molecule can be approximated as the sum of the contributions of its constituent functional groups.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) This is a computationally inexpensive and rapid method for obtaining reliable estimates.

Self-Validating System: The group values used in this method are derived from experimental data for a large number of related compounds. The accuracy of the method for a given class of compounds can be validated by comparing the estimated properties with known experimental data for representative molecules. The method also includes correction factors for non-additive effects like ring strain and steric interactions, which enhances its predictive power.[\[21\]](#)[\[22\]](#)

Methodology: Benson Group Additivity for **2,2,6-Trimethylheptane**

- **Decomposition into Groups:** The molecule is dissected into its constituent groups. For **2,2,6-trimethylheptane**, these would be:
 - One C-(C)₄ group (the quaternary carbon)
 - One C-(C)₂(H)₂ group
 - Two C-(C)(H)₃ groups (the methyls on the main chain)

- One C-(C)(H) group
- Three C-(H)₃(C) groups (the terminal methyls)
- Summation of Group Contributions: The tabulated thermodynamic values (for ΔfH° , S° , and C_p at various temperatures) for each of these groups are summed.
- Symmetry Corrections: For entropy calculations, corrections are applied based on the molecule's rotational symmetry number and the number of optical isomers.[20][22]

[Click to download full resolution via product page](#)

Caption: Workflow for the Benson Group Additivity method.

Ab Initio Quantum Chemical Calculations

For higher accuracy, particularly for molecules with unusual structures or for transition states, ab initio ("from the beginning") quantum chemical methods are employed.[25]

Causality Behind Method Choice: These methods solve the Schrödinger equation for the molecule to determine its electronic structure and energy. From this fundamental information, thermodynamic properties can be calculated using statistical mechanics. These methods are not reliant on empirical data for the specific molecule being studied.

Self-Validating System: The accuracy of ab initio calculations is systematically improvable by using higher levels of theory and larger basis sets. The results can be validated by comparing them to experimental data for benchmark molecules. For instance, methods like CBS-QB3 have been shown to predict standard enthalpies of formation for hydrocarbons with a mean absolute deviation of around 2.5 kJ/mol.[25]

Methodology: Ab Initio Calculation

- **Geometry Optimization:** The three-dimensional structure of **2,2,6-trimethylheptane** is optimized to find its lowest energy conformation.
- **Frequency Calculation:** The vibrational frequencies of the molecule are calculated at the optimized geometry.
- **Single-Point Energy Calculation:** A high-accuracy single-point energy calculation is performed.
- **Statistical Mechanics:** The calculated molecular properties (rotational constants, vibrational frequencies, and electronic energy) are used in the partition function formalism of statistical mechanics to calculate the enthalpy, entropy, and heat capacity.

Conclusion

The thermodynamic data of **2,2,6-trimethylheptane**, and branched alkanes in general, represent more than just a collection of physical constants. They are the quantitative expression of the molecule's energetic landscape, a landscape that governs its behavior in chemical reactions and its interactions in biological systems. A thorough understanding of the

experimental and computational methodologies used to chart this landscape is essential for the modern researcher. The principles of calorimetry provide the empirical bedrock, while computational methods like group additivity and ab initio calculations offer powerful predictive capabilities. For the drug development professional, this knowledge is instrumental in building and refining the models that guide the rational design of new therapeutics, turning fundamental thermodynamic principles into tangible advances in medicine.

References

- National Institute of Standards and Technology. (n.d.). Heptane, 2,2,6-trimethyl-. NIST Chemistry WebBook.
- PubMed. (2010). Density functional steric analysis of linear and branched alkanes.
- National Institutes of Health. (n.d.). Heat Exchange in Adiabatic Calorimeters. PMC.
- National Institute of Standards and Technology. (n.d.). Thermodynamics Research Center.
- Techniques de l'Ingénieur. (2011). Adiabatic method.
- National Institute of Standards and Technology. (n.d.). **2,2,6-trimethylheptane** -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT).
- Wikipedia. (n.d.). Benson group increment theory.
- Zeal. (2024). Adiabatic Calorimetry Testing: Understanding the Basics.
- Metso. (2023). Benson Module.
- National Institute of Standards and Technology. (n.d.). ThermoData Engine (TDE).
- National Bureau of Standards. (n.d.). An adiabatic calorimeter for the range 30-degrees-C to 500-degrees-C.
- University of Galway. (n.d.). Chemical Kinetic Modelling for Combustion.
- RMG-Py Documentation. (n.d.). 13. Thermochemistry Estimation.
- National Institute of Standards and Technology. (n.d.). Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K.
- National Institute of Standards and Technology. (n.d.). Thermodynamics.
- National Institute of Standards and Technology. (n.d.). Heptane, 2,2,6-trimethyl-. NIST Chemistry WebBook.
- PubMed. (2006). Modified calculations of hydrocarbon thermodynamic properties.
- National Institutes of Health. (n.d.). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. PMC.
- National Institute of Standards and Technology. (2010). NIST Standard Reference Database 203 Web Thermo Tables (WTT) - Professional Edition.
- Data.gov. (n.d.). NIST Web Thermo Tables (WTT) - Professional Edition.
- Chemistry LibreTexts. (2023). 12.3: Heat Capacity, Enthalpy, and Calorimetry.
- PubChem. (n.d.). **2,2,6-Trimethylheptane**.

- ResearchGate. (2025). Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions.
- Center for Molecular Modeling. (n.d.). Ab Initio Calculations for Hydrocarbons: Enthalpy of Formation, Transition State Geometry, and Activation Energy for Radical Reactions.
- Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes.
- National Institute of Standards and Technology. (n.d.). Heptane, 2,2,6-trimethyl-. NIST Chemistry WebBook.
- Stenutz. (n.d.). **2,2,6-trimethylheptane**.
- YouTube. (2023). Measuring Enthalpy of Combustion Using Calorimetry.
- ResearchGate. (2025). Ab Initio Crystallization of Alkanes: Structure and Kinetics of Nuclei Formation.
- National Institute of Standards and Technology. (n.d.). Heptane. NIST Chemistry WebBook.
- Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?.
- YouTube. (2011). Using Calorimetry to Calculate Enthalpies of Reaction.
- National Institutes of Health. (n.d.). Thermodynamic Studies for Drug Design and Screening. PMC.
- National Institutes of Health. (n.d.). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.
- ResearchGate. (2025). Thermodynamic Studies for Drug Design and Screening.
- Drug Discovery World. (2011). Thermodynamics and kinetics driving quality in drug discovery.
- ResearchGate. (n.d.). Calculated Entropies for n-Heptane, 2-Methylhexane, 2,3-Dimethylpentane, and Radicals from the Loss of H Atoms.
- University of Missouri–St. Louis. (n.d.). Enthalpies of Vaporization and Vapor Pressures of Some Deuterated Hydrocarbons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]
- 3. 2,2,6-Trimethylheptane | C10H22 | CID 518457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamics Research Center - Thermophysical Properties Division, NIST [trc.nist.gov]
- 9. 2,2,6-trimethylheptane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 10. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]
- 11. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]
- 12. NIST Standard Reference Database 203 Web Thermo Tables (WTT) - Professional Edition | NIST [nist.gov]
- 13. catalog.data.gov [catalog.data.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 16. Heat Exchange in Adiabatic Calorimeters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 18. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]
- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 20. cefrc.princeton.edu [cefrc.princeton.edu]
- 21. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 22. metso.com [metso.com]
- 23. 13. Thermochemistry Estimation — RMG-Py 3.3.0 Documentation [reactionmechanismgenerator.github.io]
- 24. nist.gov [nist.gov]
- 25. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Thermodynamic Properties of 2,2,6-Trimethylheptane]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12658229#2-2-6-trimethylheptane-thermodynamic-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com